molecular formula C7H13O2- B1214049 Heptanoate CAS No. 7563-37-3

Heptanoate

Cat. No.: B1214049
CAS No.: 7563-37-3
M. Wt: 129.18 g/mol
InChI Key: MNWFXJYAOYHMED-UHFFFAOYSA-M
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Description

Heptanoate, also known as heptanoic acid or enanthic acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group. It is a colorless oily liquid with an unpleasant, rancid odor. This compound is slightly soluble in water but very soluble in ethanol and ether. It is commonly used in the preparation of esters for the fragrance industry and as an additive in cigarettes .

Preparation Methods

Heptanoate can be synthesized through several methods:

Chemical Reactions Analysis

Heptanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce heptanoic acid.

    Esterification: this compound can react with alcohols in the presence of an acid catalyst to form esters.

    Substitution: this compound can undergo substitution reactions, such as the reaction with halogens to form halogenated heptanoates.

Scientific Research Applications

Heptanoate has a wide range of scientific research applications:

Mechanism of Action

Heptanoate exerts its effects through various mechanisms:

    Metabolism: this compound is metabolized into precursors for gluconeogenesis, which helps in maintaining glucose homeostasis.

    Molecular Targets: this compound targets enzymes involved in fatty acid oxidation and gluconeogenesis pathways.

Comparison with Similar Compounds

Heptanoate can be compared with other similar compounds, such as:

    Hexanoic Acid: Hexanoic acid has a six-carbon chain, whereas this compound has a seven-carbon chain.

    Octanoic Acid: Octanoic acid has an eight-carbon chain and is used in the production of esters and as a food additive.

    Methyl this compound: Methyl this compound is an ester of heptanoic acid and is used as a flavoring agent in food products.

This compound’s unique properties and diverse applications make it a valuable compound in various fields, from chemistry and biology to medicine and industry.

Properties

CAS No.

7563-37-3

Molecular Formula

C7H13O2-

Molecular Weight

129.18 g/mol

IUPAC Name

heptanoate

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/p-1

InChI Key

MNWFXJYAOYHMED-UHFFFAOYSA-M

SMILES

CCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCC(=O)[O-]

Key on ui other cas no.

7563-37-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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